molecular formula C5H10ClF2N B2481094 (1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2307780-76-1

(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No. B2481094
CAS RN: 2307780-76-1
M. Wt: 157.59
InChI Key: RUJCHDRFTGLSJE-VKKIDBQXSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane-derived amines, including those bearing difluoromethyl groups, involves multi-step processes that begin with known precursors such as ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. Following a series of reactions including fluorination, alkaline ester hydrolysis, and modified Curtius rearrangement, the target compounds are obtained. These methods allow for the preparation of compounds in significant quantities, showcasing the scalability of the synthesis process (Demchuk & Grygorenko, 2023).

Molecular Structure Analysis

The molecular structure of compounds like "(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride" is characterized by the cyclobutane core, a feature that imparts a high degree of rigidity and unique spatial configuration. This structural rigidity is pivotal in determining the compound's reactivity and interaction with biological molecules, although specific studies on this compound's molecular structure analysis are limited and thus, more research in this area would be beneficial.

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including photolysis and reactions with amines, which can lead to the formation of structurally diverse products. For instance, photodimerization reactions of cyclobutane derivatives have been shown to proceed with high stereoselectivity, leading to significant synthetic interest in these compounds for creating complex molecular architectures (Zhang et al., 2002).

Physical Properties Analysis

The physical properties of cyclobutane derivatives are closely linked to their molecular structures. The presence of difluoromethyl groups significantly affects properties such as boiling point, melting point, and solubility. The electron-withdrawing effect of the fluorine atoms can influence the acid-base properties of the compounds, as evidenced by the systematic variation in pKa values that align with the inductive effect of the fluorine substituents (Demchuk & Grygorenko, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of "(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride" and similar compounds, are influenced by the cyclobutane core and the difluoromethyl group. These groups contribute to the compounds' acidity, nucleophilicity, and overall chemical stability, making them valuable in synthetic chemistry and potential applications in medicinal chemistry (Lin et al., 2021).

Scientific Research Applications

Asymmetric Synthesis

(1R,2R)-2-(Difluoromethyl)cyclobutane-1-amine hydrochloride is utilized in asymmetric synthesis processes. For instance, it plays a role in the diastereo- and enantioselective synthesis of various polysubstituted aminocyclobutanes and aminocyclopropanes, which are critical substructures in biologically active compounds. These compounds are synthesized through a CuH-catalyzed hydroamination process, highlighting the increased reactivity of strained trisubstituted alkenes (Feng et al., 2019).

Synthesis of Optically Pure Amines

The compound is also involved in the synthesis of optically pure amines. For example, optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides have been synthesized and their analgesic activities evaluated. The relationship between the analgesic activity and the conformation of these amines is a significant area of study (Takahashi et al., 1984).

Platinum(IV) Complex Synthesis

Another application involves the synthesis of asymmetric platinum(IV) complexes via oxidative chlorination. The compound plays a role in producing mixed Pt(IV) derivatives, which are vital for drug targeting and delivery applications (Ravera et al., 2014).

Antineoplastic Bioactivities

The compound is also researched for its potential in antineoplastic bioactivities. Studies have described the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, including variants of this compound. These studies explore their potential in exhibiting antineoplastic capabilities comparable to established treatments like cisplatin (Hu et al., 2023).

Biocatalysis in Drug Synthesis

The compound is also key in biocatalytic approaches for synthesizing drug intermediates. For instance, it has been used in the synthesis of key building blocks for anti-thrombotic agents like ticagrelor, employing various biocatalysts to achieve high enantioselectivity (Hugentobler et al., 2016).

properties

IUPAC Name

(1R,2R)-2-(difluoromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(3)8;/h3-5H,1-2,8H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJCHDRFTGLSJE-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride

CAS RN

2307780-76-1
Record name rac-(1R,2R)-2-(difluoromethyl)cyclobutan-1-amine hydrochloride
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